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Compound of Interest

Compound Name: Hsd17B13-IN-102

Cat. No.: B12378385

A notable scarcity of public data exists for a compound specifically designated "Hsd17B13-IN-
102" in the context of patient-derived xenograft (PDX) models. Research and clinical
development are, however, actively progressing on several alternative inhibitors targeting
hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) for the treatment of liver diseases such
as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This
guide provides a comparative overview of the available preclinical data for these alternative
therapeutic agents.

Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are
associated with a reduced risk of progressing from simple steatosis to more severe forms of
liver disease, including NASH, fibrosis, and cirrhosis.[1] This has spurred the development of
various therapeutic modalities aimed at inhibiting the enzymatic activity of the HSD17B13
protein. These approaches include small molecule inhibitors and nucleic acid-based therapies
like RNA interference (RNAI) and antisense oligonucleotides (ASOSs).

Comparison of Preclinical HSD17B13 Inhibitors

The following table summarizes the available preclinical efficacy data for several HSD17B13
inhibitors currently in development. It is important to note that direct comparisons are
challenging due to the variety of models and endpoints used in these studies.
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HSD17B13 Signaling and Mechanism of Action

HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1] Its
expression is induced by the liver X receptor a (LXRa) via the sterol regulatory element-binding
protein 1c (SREBP-1c).[18] The precise enzymatic function and substrates of HSD17B13 are
still under investigation, but it is known to be involved in retinol and lipid metabolism.[1]
Overexpression of HSD17B13 has been shown to increase the size and number of lipid
droplets in hepatocytes.[1] The protective effect of HSD17B13 loss-of-function is thought to be
related to alterations in lipid metabolism and a reduction in the activation of hepatic stellate
cells, which are key drivers of liver fibrosis.[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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